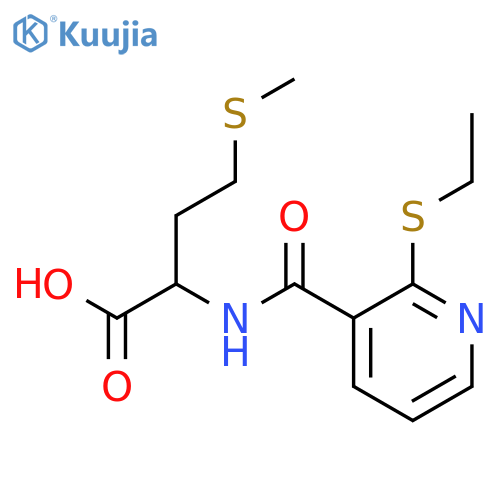

Cas no 175201-66-8 (2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid)

175201-66-8 structure

商品名:2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 化学的及び物理的性質

名前と識別子

-

- L-Methionine,N-[[2-(ethylthio)-3-pyridinyl]carbonyl]-

- 2-({[2-(Ethylthio)-3-pyridyl]carbonyl}-amino)-4-(methylthio)butanoic acid

- 2-({[2-(ETHYLTHIO)-3-PYRIDYL]CARBONYL}AMINO)-4-(METHYLTHIO)BUTANOIC ACID

- 2-[(2-ethylsulfanylpyridine-3-carbonyl)amino]-4-methylsulfanylbutanoic acid

- 2-(([2-(ethylthio)-3-pyridyl]carbonyl)amino)-4-(methylthio)butanoic acid

- 2-{[2-(ethylsulfanyl)pyridin-3-yl]formamido}-4-(methylsulfanyl)butanoic acid

- HMS554K14

- BUTTPARK 94\04-27

- N-(2-(ETHYLTHIO)NICOTINOYL)-L-METHIONINE

- 2-({[2-(Ethylthio)-3-pyridyl]carbonyl}amino)-4-(methylthio)butanoic

- MFCD03407299

- (2-(Ethylthio)nicotinoyl)methionine

- CCG-251922

- AS-9106

- 2-(2-(Ethylthio)nicotinamido)-4-(methylthio)butanoic acid

- 175201-66-8

- N-[2-(Ethylsulfanyl)pyridine-3-carbonyl]methionine

- 2-(2-(Ethylthio)nicotinamido)-4-(methylthio)butanoicacid

- DTXSID20380997

- Maybridge1_004634

- AKOS015908759

- FT-0608342

- CS-0324171

- 2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid

-

- MDL: MFCD03407299

- インチ: InChI=1S/C13H18N2O3S2/c1-3-20-12-9(5-4-7-14-12)11(16)15-10(13(17)18)6-8-19-2/h4-5,7,10H,3,6,8H2,1-2H3,(H,15,16)(H,17,18)

- InChIKey: ZWPMMGBFRCEMNH-UHFFFAOYSA-N

- ほほえんだ: CCSC1=C(C=CC=N1)C(=O)NC(CCSC)C(=O)O

計算された属性

- せいみつぶんしりょう: 314.07600

- どういたいしつりょう: 314.07588479g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 9

- 複雑さ: 329

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 130Ų

- 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

- ゆうかいてん: 121 °C

- PSA: 129.89000

- LogP: 2.52060

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid セキュリティ情報

- セキュリティの説明: S24/25

- セキュリティ用語:S24/25

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR25145-1g |

2-({[2-(Ethylthio)-3-pyridyl]carbonyl}amino)-4-(methylthio)butanoic acid |

175201-66-8 | 1g |

£60.00 | 2025-02-19 | ||

| Apollo Scientific | OR25145-5g |

2-({[2-(Ethylthio)-3-pyridyl]carbonyl}amino)-4-(methylthio)butanoic acid |

175201-66-8 | 5g |

£204.00 | 2025-02-19 | ||

| TRC | E068150-250mg |

2-({[2-(Ethylthio)-3-pyridyl]carbonyl}-amino)-4-(methylthio)butanoic acid |

175201-66-8 | 250mg |

$ 120.00 | 2022-06-05 | ||

| TRC | E068150-500mg |

2-({[2-(Ethylthio)-3-pyridyl]carbonyl}-amino)-4-(methylthio)butanoic acid |

175201-66-8 | 500mg |

$ 200.00 | 2022-06-05 |

2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

175201-66-8 (2-({2-(Ethylthio)-3-pyridylcarbonyl}-amino)-4-(methylthio)butanoic acid) 関連製品

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 307-59-5(perfluorododecane)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬